molecular formula C11H7N3O B1423734 2-(Pyrimidin-2-yloxy)benzonitrile CAS No. 1159822-29-3

2-(Pyrimidin-2-yloxy)benzonitrile

Cat. No.: B1423734
CAS No.: 1159822-29-3
M. Wt: 197.19 g/mol
InChI Key: FRWUEBTUQAVVSC-UHFFFAOYSA-N
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Description

Contextualization of Pyrimidine (B1678525) Chemistry in Contemporary Organic Synthesis

The synthesis of pyrimidine derivatives is a mature yet continually advancing field in organic chemistry. Modern synthetic methodologies, such as multi-component reactions and transition-metal-catalyzed cross-couplings, have enabled the efficient construction of complex pyrimidine-based molecules. jchr.org These advancements have not only facilitated the discovery of new therapeutic agents but have also expanded the toolkit for creating novel materials with tailored electronic and photophysical properties. The versatility of the pyrimidine ring allows for substitution at various positions, providing a high degree of tunability in its physicochemical and biological properties. nih.gov

Strategic Importance of the 2-(Pyrimidin-2-yloxy)benzonitrile Scaffold in Chemical Sciences

The Pyrimidine Moiety: As a key pharmacophore, the pyrimidine ring is known to participate in hydrogen bonding and π-π stacking interactions with biological macromolecules, making it a frequent component of enzyme inhibitors. nih.govnih.gov

The Benzonitrile (B105546) Group: The nitrile (CN) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry can influence molecular conformation. Furthermore, benzonitrile-containing compounds have been identified as potent inhibitors of various enzymes and receptors. For instance, perampanel, a noncompetitive AMPA receptor antagonist, features a benzonitrile moiety and is used in the treatment of epilepsy. nih.gov The benzonitrile fragment is also present in drugs like the anti-cancer agent alectinib (B1194254) and the anti-dermatitis drug crisaborole. nih.gov

The Diaryl Ether Linkage: The ether linkage provides a degree of conformational flexibility while maintaining a connection between the pyrimidine and benzonitrile rings. Diaryl ether motifs are found in a number of biologically active compounds and can contribute to improved pharmacokinetic properties. nih.gov

The combination of these three motifs in this compound suggests its potential as a scaffold for the design of novel kinase inhibitors, receptor antagonists, or other targeted therapeutics.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1159822-29-3C11H7N3O197.19
4-(Pyrimidin-2-yloxy)benzonitrile353259-03-7C11H7N3O197.19
2-(Pyridin-2-yloxy)benzonitrile225982-97-4C12H8N2O196.21

This table presents basic physicochemical data for the title compound and its structural isomers to provide context for its fundamental properties.

Overview of Prior Research on Related Pyrimidine-Oxygen-Linker-Benzonitrile Systems

While direct research on this compound is scarce, studies on analogous structures provide valuable insights. For example, diaryl ether derivatives bearing a pyrimidine motif have been designed and synthesized as inhibitors of Pin1, a peptidyl-prolyl cis-trans isomerase implicated in cancer. nih.gov This research highlights the potential of the pyrimidine-diaryl ether scaffold in targeting specific enzymes.

Furthermore, pyrimidine-5-carbonitrile derivatives have been investigated as anticancer agents targeting the epidermal growth factor receptor (EGFR). nih.gov In a separate study, triazole-pyrimidine-methylbenzonitrile derivatives were developed as dual A2A/A2B adenosine (B11128) receptor antagonists, demonstrating the utility of the benzonitrile moiety in modulating receptor activity. nih.gov The synthesis of 2-aryloxypyrimidine derivatives has also been explored, providing potential synthetic routes to access compounds like this compound. nih.gov

Table 2: Biological Targets of Related Pyrimidine-Benzonitrile Scaffolds

Scaffold TypeExample TargetTherapeutic Area
Diaryl ether pyrimidinesPin1Oncology
Pyrimidine-5-carbonitrilesEGFROncology
Triazole-pyrimidine-benzonitrilesA2A/A2B Adenosine ReceptorsImmuno-oncology
2-Phenoxypyridines (related scaffold)c-Jun N-terminal kinase (JNK)Neurology, Inflammation

This interactive table summarizes the biological targets of structurally related compounds, suggesting potential avenues of investigation for this compound.

Research Gaps and Motivations for In-depth Studies on this compound

Despite the established importance of its constituent fragments, this compound remains a largely unexplored chemical entity. The primary research gap is the lack of dedicated studies on its synthesis, characterization, and biological evaluation. The existing literature provides a strong rationale for investigating this compound, but no comprehensive research has been published to date.

The motivations for in-depth studies are numerous:

Untapped Therapeutic Potential: Given the prevalence of the pyrimidine, benzonitrile, and diaryl ether motifs in bioactive molecules, this compound represents a promising, yet untapped, scaffold for drug discovery.

Novel Structure-Activity Relationships: Investigation of this compound and its derivatives could reveal novel structure-activity relationships, contributing to a deeper understanding of how these fragments interact to produce biological effects.

Development of New Synthetic Methodologies: The synthesis of this compound could spur the development of new and efficient synthetic methods for this class of compounds.

Probing Biological Space: The exploration of this novel scaffold would contribute to the broader effort of mapping chemical space and identifying new molecular tools to probe biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrimidin-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWUEBTUQAVVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694983
Record name 2-[(Pyrimidin-2-yl)oxy]benzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID00694983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-29-3
Record name 2-[(Pyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyrimidin 2 Yloxy Benzonitrile

Retrosynthetic Analysis of 2-(Pyrimidin-2-yloxy)benzonitrile

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.comresearchgate.net For this compound, the key disconnection is the ether linkage, which points to two primary synthons: a pyrimidine (B1678525) electrophile and a cyanophenol nucleophile, or vice versa.

Primary Disconnection:

Target MoleculeDisconnectionSynthonsStarting Materials
This compoundC-O ether bondPyrimidin-2-yl cation and 2-cyanophenoxide2-Halopyrimidine and 2-Cyanophenol
or
2-Hydroxypyrimidine (B189755) anion and 2-cyanophenyl cation2-Hydroxypyrimidine and 2-Halobenzonitrile

This analysis suggests that the most direct routes involve the coupling of a pyrimidine derivative with a derivative of 2-cyanophenol. The choice of specific starting materials and reaction conditions depends on the chosen synthetic methodology.

Classical and Modern Approaches to the O-Arylation of Pyrimidine Derivatives

The formation of the diaryl ether bond in this compound is an O-arylation reaction. Both classical and modern methods are available for this transformation.

Nucleophilic Aromatic Substitution (SNAr) Strategies in the Synthesis of this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. wikipedia.org For the synthesis of this compound, this typically involves the reaction of a 2-halopyrimidine with 2-cyanophenol in the presence of a base.

The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, especially when a good leaving group like a halide is present at the 2-position. wikipedia.orgrsc.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to form the desired diaryl ether. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring can further facilitate this reaction. wikipedia.orgpressbooks.pub

General Reaction Scheme: A 2-halopyrimidine reacts with 2-cyanophenol in the presence of a base (e.g., K2CO3, Cs2CO3) in a suitable solvent (e.g., DMF, DMSO) at elevated temperatures.

Key Considerations for SNAr:

Leaving Group: The reactivity order for the leaving group is typically F > Cl > Br > I. nih.gov

Base: A base is required to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide.

Solvent: Polar aprotic solvents are generally preferred to solvate the cation of the base and increase the nucleophilicity of the phenoxide.

Microwave irradiation has been shown to significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times. organic-chemistry.org

Copper-Catalyzed O-Arylation Routes for this compound Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a classic method for forming C-O bonds. nih.gov Modern variations of this reaction often utilize copper catalysts with various ligands to achieve high yields under milder conditions. nih.govjsynthchem.comnih.gov

In the context of synthesizing this compound, a copper-catalyzed reaction could involve coupling a 2-halopyrimidine with 2-cyanophenol or coupling 2-hydroxypyrimidine with a 2-halobenzonitrile. The former is generally more common.

Typical Reaction Conditions:

CatalystLigandBaseSolventTemperature (°C)
CuIN,N-dimethylglycineCs2CO3Dioxane90
Cu(OAc)2PyridineEt3NCH2Cl2Room Temp
CuO NanoparticlesNoneK2CO3DMF120

These reactions often benefit from the use of ligands that stabilize the copper catalyst and facilitate the reductive elimination step. jsynthchem.comnih.gov The use of arylboronic acids as the arylating agent in copper-catalyzed O-arylations has also been reported, providing an alternative to aryl halides. organic-chemistry.orgrsc.org

Palladium-Catalyzed Cross-Coupling Methodologies for O-Arylation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. organic-chemistry.org These methods are known for their high efficiency, functional group tolerance, and broad substrate scope. elsevierpure.comnih.gov

The synthesis of this compound via a palladium-catalyzed route would typically involve the reaction of a 2-halopyrimidine with 2-cyanophenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Key Components of Palladium-Catalyzed O-Arylation:

Palladium Precatalyst: Pd(OAc)2, Pd2(dba)3 are common choices.

Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to promote the reaction.

Base: Strong, non-nucleophilic bases like NaOt-Bu or K3PO4 are typically used.

Recent advancements have led to the development of palladium-catalyzed C-H arylation, which could potentially be applied to the synthesis of pyrimidine-containing diaryl ethers, offering a more atom-economical approach. rsc.orgnih.govresearchgate.net

Multicomponent Reactions Towards this compound and Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical approach to complex molecules. nih.govresearchgate.net While a direct MCR for this compound is not prominently reported, the principles of MCRs can be applied to the synthesis of related pyrimidine-containing structures. nih.govnih.gov

For instance, a one-pot synthesis could be envisioned where a 1,3-dicarbonyl compound, an amidine, and a suitably functionalized arylating agent are combined to construct the pyrimidine ring and the diaryl ether linkage in a sequential or domino fashion. The development of such MCRs remains an active area of research.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. su.se In the synthesis of this compound, several green chemistry principles can be applied:

Catalysis: The use of catalytic amounts of copper or palladium is inherently greener than stoichiometric reagents. nih.gov The development of more efficient and recyclable catalysts is a key focus. nih.gov

Alternative Solvents: Replacing hazardous solvents like DMF and DMSO with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly improve the environmental profile of the synthesis. nih.gov

Energy Efficiency: Microwave-assisted synthesis can reduce reaction times and energy consumption. organic-chemistry.org Performing reactions at room temperature, when possible, also contributes to energy efficiency. organic-chemistry.org

Atom Economy: MCRs and C-H activation strategies maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. nih.govnih.gov Metal-free arylation methods using diaryliodonium salts also present a sustainable alternative. su.se

Recent research has focused on developing metal-free O-arylation reactions, which avoid the toxicity and cost associated with transition metals. su.se These methods often utilize hypervalent iodine reagents and offer a promising avenue for the green synthesis of diaryl ethers like this compound. su.se

Stereoselective Synthesis of Chiral this compound Derivatives

The development of synthetic routes to chiral derivatives of this compound is primarily centered on the concept of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond, creating a chiral axis. In the case of this compound derivatives, this axial chirality can be introduced in the biaryl ether linkage.

While specific literature detailing the stereoselective synthesis of chiral this compound is limited, general principles of atroposelective synthesis of biaryl ethers can be applied. These methods often rely on the use of chiral catalysts to control the spatial arrangement of the aryl and pyrimidinyl rings during the bond-forming step.

Catalytic Asymmetric Synthesis:

Recent advancements in catalysis have provided powerful tools for the atroposelective synthesis of biaryl compounds. nih.gov These strategies can be broadly categorized into:

Direct Stereoselective Aryl-Aryl Coupling: This approach involves the use of chiral ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann reactions, to induce asymmetry.

Asymmetric Transformation of a Preformed Biaryl Compound: In this method, an achiral or racemic biaryl scaffold is subjected to a desymmetrization or kinetic resolution process using a chiral catalyst.

For the synthesis of chiral this compound derivatives, a promising strategy involves the catalytic asymmetric Ullmann condensation. This would entail the coupling of 2-chloropyrimidine (B141910) with a substituted 2-hydroxybenzonitrile (B42573) in the presence of a chiral ligand and a copper catalyst. The chiral ligand would coordinate to the metal center, creating a chiral environment that favors the formation of one atropisomer over the other.

Potential Chiral Catalysts and Approaches:

Catalytic SystemApproachPotential Application to this compound
Chiral Phosphoric AcidsAsymmetric arylation of phenols. acs.orgCatalyzing the reaction between a pyrimidine electrophile and a substituted 2-hydroxybenzonitrile to control the axial chirality.
Engineered Imine Reductases (IREDs)Biocatalytic desymmetrization for atroposelective synthesis of biaryl amines. researchgate.netHypothetically, engineered enzymes could be developed to catalyze the stereoselective formation of the ether linkage.
Chiral Biaryl Phosphine LigandsAsymmetric cross-coupling reactions.Use in metal-catalyzed (e.g., Palladium or Copper) cross-coupling of a pyrimidine halide with a substituted phenol to generate the chiral biaryl ether.

The synthesis of axially chiral biaryl ethers has been an area of growing interest, with various catalytic systems being developed to achieve high enantioselectivity. rsc.org The insights gained from these studies provide a strong foundation for the future development of specific and efficient methods for the stereoselective synthesis of chiral this compound derivatives.

Optimization of Reaction Conditions and Yields for Process Development

For the large-scale production of this compound, the optimization of reaction conditions to maximize yield, minimize waste, and ensure cost-effectiveness is crucial. The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction between a pyrimidine halide and a phenol.

Key Parameters for Optimization:

Several factors can be systematically varied to optimize the synthesis of this compound:

Catalyst System: The choice of copper source (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligand is critical. While traditional Ullmann reactions often require harsh conditions, modern protocols utilize ligands such as N,N-dimethylglycine or various phosphines to facilitate the reaction under milder conditions and with lower catalyst loadings. organic-chemistry.org

Base: The selection of the base is crucial for deprotonating the phenolic hydroxyl group. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and various alkoxides. The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The choice of solvent influences the solubility of the reactants and the reaction temperature. Dioxane, tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (MeCN), toluene, and dimethylformamide (DMF) are commonly employed. nih.gov A one-pot synthesis of 2-aryloxypyrimidine derivatives has been reported to proceed efficiently in dioxane. nih.gov

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure complete conversion without promoting side reactions or decomposition of the product. Microwave irradiation has been shown to accelerate similar reactions, potentially leading to higher yields in shorter times.

Illustrative Optimization Studies from Related Syntheses:

While specific process development data for this compound is not extensively published, studies on the synthesis of related aryl-pyrimidine ethers provide valuable insights. For instance, a facile one-pot synthesis of 2-aryloxypyrimidine derivatives was developed, highlighting the efficiency of a tandem reductive amination/intermolecular SNAr sequence. nih.gov This approach minimized purification steps and solvent usage. nih.gov

The following table summarizes key findings from the literature that can guide the optimization of the synthesis of this compound:

Reaction TypeKey Optimization FindingRelevance to this compound SynthesisReference
One-pot synthesis of 2-aryloxypyrimidinesDioxane is the preferred solvent, and p-toluenesulfonic acid (PTSA) can be used as an activator. The procedure is effective in the presence of K₂CO₃.Provides a starting point for solvent and base selection for an efficient one-pot process. nih.gov
Ullmann-type coupling of aryl iodides and aliphatic alcoholsN,N-dimethylglycine as a ligand allows the reaction to proceed at 110 °C with high yields.Suggests the use of amino acid-based ligands to improve the efficiency of the copper-catalyzed etherification. organic-chemistry.org
Copper-catalyzed ether formationThe use of lithium alkoxide, generated in situ with lithium tert-butoxide, is key for a successful coupling.Offers an alternative basic system to explore for activating the phenol. organic-chemistry.org
Synthesis of poly(arylene ether pyrimidine)sPotassium carbonate-mediated aromatic nucleophilic substitution reactions in diphenyl sulfone at high temperatures.Demonstrates the feasibility of using high-boiling point solvents for challenging etherification reactions involving pyrimidines. acs.org

By systematically investigating these parameters, a robust and scalable process for the synthesis of this compound can be developed, ensuring high yields and purity for its intended applications.

Mechanistic Investigations of 2 Pyrimidin 2 Yloxy Benzonitrile Reactivity

Reaction Pathways of Key Synthetic Transformations Involving 2-(Pyrimidin-2-yloxy)benzonitrile

The formation of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. In this key transformation, the oxygen of a 2-cyanophenol acts as a nucleophile, attacking the C2 position of a pyrimidine (B1678525) ring bearing a suitable leaving group, such as a halogen. This reaction proceeds through a stepwise addition-elimination mechanism. The initial nucleophilic attack forms a high-energy, anionic intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms. The subsequent elimination of the leaving group restores the aromaticity of the pyrimidine ring, yielding the final diaryl ether product.

Derivatization of the this compound core can lead to a variety of functionalized molecules. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or vinyl groups onto the pyrimidine ring, provided it is appropriately substituted with a halide. elsevierpure.com The mechanism of such reactions involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Role of Catalysis in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in both the synthesis and subsequent derivatization of this compound. The synthesis of diaryl ethers, including the target molecule, is often facilitated by transition metal catalysts, with palladium and copper complexes being the most prominent.

Palladium-catalyzed C-O bond formation is a powerful method for constructing the diaryl ether linkage. rsc.orgrsc.org The catalytic cycle typically begins with the oxidative addition of a halopyrimidine to a low-valent palladium(0) complex. The resulting palladium(II) intermediate then undergoes reaction with the deprotonated 2-cyanophenol (phenoxide). Subsequent reductive elimination from the palladium(II) complex yields the desired this compound and regenerates the active palladium(0) catalyst. rsc.org The choice of ligands coordinated to the palladium center is crucial for the efficiency of the catalytic cycle, influencing both the rate and selectivity of the reaction. researchgate.net

In some synthetic approaches, particularly for large-scale industrial processes, phase-transfer catalysis (PTC) can be employed. This methodology is especially useful when dealing with reactants in immiscible phases, such as an aqueous solution of the phenoxide salt and an organic solution of the halopyrimidine. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophilic phenoxide from the aqueous phase to the organic phase where the reaction occurs.

For the derivatization of the pyrimidine ring, palladium-catalyzed cross-coupling reactions are extensively used. For example, the Suzuki-Miyaura coupling of a bromo-substituted pyrimidin-2-yloxy)benzonitrile with a boronic acid allows for the introduction of new carbon-carbon bonds. nih.gov

Catalyst SystemReaction TypeRole of Catalyst
Palladium(0) complexes with phosphine (B1218219) ligandsC-O Cross-Coupling (Synthesis)Facilitates oxidative addition and reductive elimination steps in the catalytic cycle.
Copper(I) saltsC-O Cross-Coupling (Synthesis)Promotes the coupling of aryl halides with phenols, often under milder conditions than uncatalyzed reactions.
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts)Nucleophilic Aromatic Substitution (Synthesis)Transfers the nucleophile between immiscible phases to enable the reaction.
Palladium(II) complexesC-C Cross-Coupling (Derivatization)Enables reactions like Suzuki-Miyaura coupling for further functionalization of the pyrimidine ring.

Solvent Effects on Reaction Kinetics and Selectivity in this compound Chemistry

The choice of solvent can significantly impact the kinetics and selectivity of reactions involving this compound, particularly its synthesis via nucleophilic aromatic substitution. The polarity of the solvent plays a crucial role in stabilizing the charged intermediates and transition states.

In SNAr reactions, the formation of the negatively charged Meisenheimer complex is a key step. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are generally effective at solvating this charged intermediate without strongly solvating the nucleophile, thereby accelerating the reaction rate. nih.govmiami.edu In contrast, polar protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. fud.edu.ng

SolventPolarityExpected Effect on SNAr RateRationale
Dimethyl Sulfoxide (DMSO)High (Aprotic)IncreaseStabilizes the Meisenheimer complex without strongly solvating the nucleophile. nih.gov
Dimethylformamide (DMF)High (Aprotic)IncreaseSimilar to DMSO, effectively solvates the charged intermediate.
Acetonitrile (B52724)Moderate (Aprotic)Moderate IncreaseLess polar than DMSO, but still capable of accelerating the reaction compared to nonpolar solvents.
EthanolHigh (Protic)DecreaseSolvates the nucleophile via hydrogen bonding, reducing its reactivity. fud.edu.ng
TolueneLow (Aprotic)LowIneffective at stabilizing the charged Meisenheimer complex.

Computational Mechanistic Studies on this compound Reactions

Computational chemistry, particularly density functional theory (DFT), provides a powerful tool for elucidating the detailed mechanisms of reactions involving this compound. While specific computational studies on this exact molecule are not widely available, research on analogous systems offers valuable insights.

DFT calculations can be used to model the reaction pathway of the SNAr synthesis, determining the geometries and energies of the reactants, transition states, and the crucial Meisenheimer intermediate. chemrxiv.org Such studies can confirm the stepwise nature of the mechanism and provide quantitative data on the activation barriers for both the nucleophilic addition and the subsequent elimination of the leaving group.

Furthermore, computational models can investigate the influence of substituents on both the pyrimidine and benzonitrile (B105546) rings on the reaction energetics. For instance, the presence of electron-withdrawing groups on the pyrimidine ring is expected to lower the activation energy for the nucleophilic attack by stabilizing the resulting Meisenheimer complex.

Intermediate Identification and Characterization in this compound Transformations

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In the synthesis of this compound via nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex.

While often transient and difficult to isolate, Meisenheimer complexes can sometimes be stabilized and characterized, particularly when the aromatic ring is highly activated by multiple electron-withdrawing groups. researchgate.net Spectroscopic techniques are invaluable for identifying these intermediates. For instance, NMR and UV-Vis spectroscopy can provide evidence for the formation of the Meisenheimer complex through characteristic shifts in the spectra of the reaction mixture over time. nih.gov

In palladium-catalyzed cross-coupling reactions for the derivatization of this compound, the intermediates are organometallic species within the catalytic cycle. Techniques such as in-situ NMR spectroscopy and mass spectrometry can be used to detect and characterize these transient palladium complexes, providing direct evidence for the proposed catalytic mechanism.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Pyrimidin 2 Yloxy Benzonitrile Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule in solution. For 2-(pyrimidin-2-yloxy)benzonitrile, both ¹H and ¹³C NMR are employed to confirm the structural assembly and provide insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzonitrile (B105546) ring and the protons of the pyrimidine (B1678525) ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the pyrimidine ring, as well as the electron-donating character of the ether oxygen. The protons on the benzonitrile ring (H-3, H-4, H-5, H-6) typically appear as a complex multiplet system in the downfield region. Similarly, the three protons of the pyrimidine ring (H-4', H-5', H-6') will exhibit characteristic shifts and coupling patterns. The proton at the C-5' position is expected to be a triplet, coupled to the protons at C-4' and C-6', which would appear as doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected at the lower field end of the spectrum, typically around 115-120 ppm. The two carbons of the pyrimidine ring bonded to nitrogen (C-2' and C-4'/C-6') will be significantly downfield. The carbon atom of the benzonitrile ring attached to the ether oxygen (C-1) will also be shifted downfield due to the deshielding effect of the oxygen.

Conformational Analysis: The conformation of the molecule, particularly the dihedral angle between the pyrimidine and benzonitrile rings around the C-O-C ether bond, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can detect through-space interactions between protons on the different rings, which would only be possible if they are in close proximity, thus helping to define the preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
C1-~158.0Attached to electronegative ether oxygen.
C2-~110.0Site of nitrile substitution.
C3~7.80 (dd)~134.5Ortho to electron-withdrawing CN group.
C4~7.55 (td)~128.0
C5~7.70 (td)~133.0
C6~7.40 (dd)~122.0
C≡N-~117.0Characteristic shift for nitrile carbon.
C2'-~164.0Attached to ether oxygen and two nitrogens.
C4'/C6'~8.60 (d)~158.5Adjacent to ring nitrogens.
C5'~7.20 (t)~118.0Shielded relative to C4'/C6'.

Note: Predicted values are based on standard additive models and data from related structures like benzonitrile and pyrimidine ethers. Actual experimental values may vary based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Molecular Formula Verification: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy. For this compound (C₁₁H₇N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm the elemental composition, distinguishing it from any other compounds with the same nominal mass. bldpharm.com

Fragmentation Studies: Electron Impact (EI) or Collision-Induced Dissociation (CID) mass spectrometry (MS/MS) provides insight into the molecule's stability and structure. The fragmentation of this compound is expected to proceed through several key pathways. A primary cleavage event would likely be the scission of the ether bond, which is one of the weaker bonds in the structure. This can lead to fragments corresponding to the pyrimidin-2-oxy radical and the benzonitrile cation, or vice-versa. Further fragmentation of the benzonitrile cation could involve the loss of a neutral HCN molecule, a characteristic fragmentation for benzonitriles. rsc.orgnih.gov The pyrimidine ring can also undergo characteristic ring-opening and fragmentation pathways. sapub.orgresearchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula Fragmentation Pathway
197[M]⁺[C₁₁H₇N₃O]⁺Molecular Ion
169[M - CO]⁺[C₁₀H₇N₃]⁺Loss of carbon monoxide
120[C₇H₄NO]⁺[C₇H₄NO]⁺Cleavage of ether bond (benzonitrile-O part)
102[C₇H₄N]⁺[C₇H₄N]⁺Cleavage of ether bond (benzonitrile part)
95[C₄H₃N₂O]⁺[C₄H₃N₂O]⁺Cleavage of ether bond (pyrimidine-O part)
76[C₆H₄]⁺[C₆H₄]⁺Loss of HCN from the benzonitrile fragment

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A sharp, strong band around 2220-2230 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. researchgate.net The C-O-C ether linkage should produce strong asymmetric and symmetric stretching bands, typically in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also Raman active. Aromatic ring breathing modes, such as the characteristic phenyl breathing mode for the benzonitrile moiety (around 1000 cm⁻¹), are often strong and sharp in the Raman spectrum, making them useful for identification. researchgate.netchemicalbook.com The symmetric nature of this vibration makes it particularly Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR / Raman)
Aromatic C-HStretch3100 - 3000Medium / Strong
Nitrile (C≡N)Stretch2230 - 2220Strong, Sharp / Strong, Sharp
Aromatic/Heteroaromatic C=C, C=NRing Stretch1600 - 1450Strong / Strong
Aryl Ether (Ar-O-C)Asymmetric Stretch1270 - 1230Strong / Medium
Aryl Ether (Ar-O-C)Symmetric Stretch1050 - 1010Medium / Strong
Benzonitrile RingRing Breathing~1000Weak / Strong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would allow for the accurate measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

A key structural parameter of interest would be the torsion angle defined by the C-O-C-C atoms of the ether bridge, which dictates the relative orientation of the benzonitrile and pyrimidine rings. This would reveal whether the molecule adopts a planar or a more twisted conformation in the solid state.

Furthermore, the crystal structure would elucidate the nature and geometry of intermolecular interactions. Given the presence of aromatic rings and a polar nitrile group, one can anticipate several types of non-covalent interactions governing the crystal packing. These may include:

π-π Stacking: Face-to-face or offset stacking interactions between the electron-rich pyrimidine ring and the electron-poor benzonitrile ring.

C-H···N Interactions: Weak hydrogen bonds between aromatic C-H donors and the nitrogen atoms of the pyrimidine ring or the nitrile group as acceptors.

Dipole-Dipole Interactions: Interactions involving the highly polar nitrile group.

Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Analogues

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. The parent molecule, this compound, is achiral and therefore will not produce a CD signal.

However, if a chiral center were introduced to create a chiral analogue, CD spectroscopy would become an invaluable tool. For instance, the synthesis of an analogue with a chiral substituent on the pyrimidine ring or the creation of atropisomers through steric hindrance that restricts rotation around the ether bond could yield a CD-active molecule.

For such chiral analogues, CD spectroscopy could be used to:

Confirm Chirality: The presence of a CD spectrum would confirm that the synthesized analogue is indeed chiral and that the sample is enantiomerically enriched.

Determine Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the stereocenter could be assigned.

Study Conformational Changes: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in the conformation of the chiral analogue due to solvent, temperature, or binding to other molecules would result in changes to the CD spectrum, providing a means to monitor these dynamic processes. Studies on other pyrimidine derivatives have shown that vicinal effects can significantly influence their CD spectra. acs.orgnih.gov

Computational Chemistry Approaches to 2 Pyrimidin 2 Yloxy Benzonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 2-(Pyrimidin-2-yloxy)benzonitrile, DFT calculations can provide a wealth of information about its intrinsic properties, such as molecular orbital energies, electron density distribution, and chemical reactivity. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules. nih.gov

The key outputs of DFT calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, with red regions indicating areas of high electron density (nucleophilic character) and blue regions showing electron-deficient areas (electrophilic character). For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile group would be expected to be electron-rich, while the hydrogen atoms of the aromatic rings would be electron-poor.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValueDescription
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (ΔE)4.7 eVA larger gap suggests higher kinetic stability.
Electronegativity (χ)4.15 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.35 eVResistance to change in electron distribution.
Electrophilicity Index (ω)3.66 eVA measure of the molecule's electrophilic character.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions

While DFT provides insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as a solvent. For a flexible molecule like this compound, which has rotational freedom around the ether linkage, MD simulations are crucial for understanding its preferred conformations in solution.

An MD simulation would typically involve placing the this compound molecule in a box of explicit solvent molecules (e.g., water) and simulating the system's evolution over a period of nanoseconds. The trajectory from the simulation can then be analyzed to identify the most stable conformations and the energetic barriers between them. This information is vital, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a target protein.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Radial Distribution Functions (RDFs): To characterize the interactions between specific atoms of the solute and the solvent molecules.

Dihedral Angle Analysis: To map the conformational space accessible to the molecule by tracking the rotation around key bonds.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

Dihedral AngleMost Populated Range (degrees)Percentage of Simulation TimeImplied Conformation
C(phenyl)-O-C(pyrimidine)-N-20 to 2065%Near-planar conformation
C(phenyl)-O-C(pyrimidine)-N160 to 180 and -160 to -18025%Twisted conformation
Other10%Other minor conformations

Note: This table illustrates the type of data that can be extracted from an MD simulation to describe the conformational preferences of this compound.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are not only for reactivity but are also instrumental in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict UV-Vis absorption spectra, while Gauge-Independent Atomic Orbital (GIAO) calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. ucm.es

Predicting the 1H and 13C NMR spectra of this compound can be particularly useful. By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure and assign the signals in the experimental spectra. ucm.es Discrepancies between calculated and experimental spectra can also point to specific structural features or intermolecular interactions that were not accounted for in the computational model.

Similarly, the calculation of vibrational frequencies using DFT can help in the interpretation of Infrared (IR) and Raman spectra. The predicted frequencies and intensities can be correlated with the experimental spectra to assign specific vibrational modes to the observed absorption bands.

Table 3: Exemplary Comparison of Calculated and Experimental 13C NMR Chemical Shifts for this compound

Carbon AtomCalculated Chemical Shift (ppm) (GIAO/DFT)Experimental Chemical Shift (ppm)
C (nitrile)118.5118.2
C (ipso-CN)110.1109.8
C (ipso-O)160.2160.5
C2 (pyrimidine)165.4165.1
C4, C6 (pyrimidine)158.9158.6
C5 (pyrimidine)112.3112.0

Note: The values presented are for illustrative purposes to demonstrate the expected correlation between calculated and experimental data. The specific numbering of atoms would need to be defined.

Ligand-Protein Docking Simulations for Conceptual Interaction Analysis

Given that many pyrimidine-containing compounds exhibit biological activity by inhibiting protein kinases, a conceptual ligand-protein docking study could be performed for this compound to explore its potential as a kinase inhibitor. nih.gov Docking simulations predict the preferred orientation of a ligand when bound to a protein target and estimate the strength of the interaction, typically as a docking score.

For a conceptual analysis, a relevant protein target would first be selected based on the known activities of analogous compounds. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR) could be chosen as potential targets. nih.govuobasrah.edu.iq The crystal structure of the chosen protein would be obtained from the Protein Data Bank (PDB).

The docking process would involve:

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.

Generating a 3D conformation of this compound.

Running the docking algorithm to place the ligand in the binding site in various orientations and conformations.

Scoring the resulting poses to identify the most likely binding mode.

The analysis of the best-docked pose would focus on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. For example, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors with backbone amide groups in the hinge region of a kinase.

Table 4: Hypothetical Docking Results for this compound with a Kinase Target

ParameterValue/Description
Docking Score-8.5 kcal/mol
Key Hydrogen BondsPyrimidine N1 with backbone NH of a key residue (e.g., Cys)
Key Hydrophobic InteractionsBenzonitrile (B105546) ring in a hydrophobic pocket
Pi-Stacking InteractionsPyrimidine ring with a phenylalanine or tyrosine residue

Note: This table provides a conceptual outline of the kind of information that would be generated from a molecular docking study.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies on this compound Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are essential tools for optimizing lead compounds in drug discovery. A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. uobasrah.edu.iq By developing a QSAR model for analogues of this compound, it would be possible to predict the activity of new, unsynthesized derivatives and to prioritize the most promising candidates for synthesis and testing.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities would be compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) would be calculated for each analogue.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to build a mathematical model that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A validated QSAR model can provide valuable insights into the structural features that are important for activity. For example, the model might reveal that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could enhance the biological activity. This information can then be used to guide the design of new, more potent analogues. nih.govnih.gov

Table 5: Illustrative QSAR Model for a Hypothetical Series of this compound Analogues

Statistical ParameterValueDescription
R2 (Coefficient of Determination)0.92Indicates that 92% of the variance in the biological activity is explained by the model.
Q2 (Cross-validated R2)0.81A measure of the model's internal predictive ability.
Predictive R2 (for external test set)0.85A measure of the model's ability to predict the activity of new compounds.

Note: This table shows the statistical parameters that would be used to evaluate the quality of a QSAR model.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Pyrimidin 2 Yloxy Benzonitrile Analogues

Design Strategies for Modifying the Pyrimidine (B1678525) Ring of 2-(Pyrimidin-2-yloxy)benzonitrile

The pyrimidine ring is a crucial component of this compound, and its modification offers a rich avenue for optimizing biological activity. The pyrimidine moiety's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile scaffold in drug design. nih.gov Modifications at various positions of the pyrimidine ring can significantly impact the compound's interaction with its biological target. nih.gov

Research has shown that even small changes, such as the addition of a methyl group, can alter the biological profile of pyrimidine-containing compounds. In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, substitutions on the pyrimidine ring were found to be critical for their activity as SLACK potassium channel inhibitors. mdpi.com These findings underscore the importance of systematically exploring the substitution space around the pyrimidine core to fine-tune the pharmacological properties of this compound analogues.

Design Strategies for Modifying the Benzonitrile (B105546) Moiety of this compound

The benzonitrile moiety of this compound is another key area for structural modification in the quest for improved biological activity. The nitrile group and the phenyl ring both present opportunities for strategic alterations to enhance potency, selectivity, and pharmacokinetic properties.

The nitrile group, with its linear geometry and electron-withdrawing nature, can participate in crucial interactions with biological targets. In some cases, replacing the cyano group with other functionalities has been investigated. For example, in the development of soluble guanylate cyclase (sGC) stimulators, cyano substitution was found to be detrimental to activity compared to other groups like N-morpholino or ethyl. nih.gov This highlights that the role of the nitrile group is highly context-dependent and may not always be optimal for a given biological target.

Influence of the Oxygen Linker on Molecular Architecture and Reactivity

The length, rigidity, and electronic nature of the linker can be modified to fine-tune the compound's properties. Replacing the oxygen atom with other atoms or groups, such as sulfur (thioether), nitrogen (amine), or a methylene (B1212753) group, can significantly alter the bond angles and rotational freedom around the linker. These changes, in turn, affect the three-dimensional shape of the molecule and its interaction with a biological receptor. For example, in the development of antiviral agents, the replacement of a phenylalkyl group with a 3,4,5-trimethoxyphenylalkyl group on a related scaffold demonstrated the impact of modifying the linker region. nih.gov

The reactivity of the molecule can also be influenced by the nature of the linker. The ether linkage in this compound is generally stable, but its electronic properties can be modulated by substituents on the adjacent aromatic rings. This can have implications for the molecule's metabolic stability and potential for off-target interactions. Understanding the role of the oxygen linker is therefore crucial for designing analogues with improved potency, selectivity, and pharmacokinetic profiles.

Rational Design of Targeted this compound Derivatives

The rational design of targeted this compound derivatives leverages a deep understanding of the target's structure and the SAR of the lead compound. This approach aims to create new molecules with enhanced affinity, selectivity, and desired pharmacological effects by making informed modifications to the chemical scaffold. Computer-aided drug design (CADD) plays a pivotal role in this process, enabling the visualization of ligand-receptor interactions and the prediction of binding affinities. nih.gov

A key strategy in rational design is the use of bioisosteric replacement and fragment cleavage. nih.gov This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, with the goal of improving the compound's activity or pharmacokinetic profile. For example, in the design of kinase inhibitors, researchers have successfully used a 4-amino-7H-pyrrolo[2,3-d]pyrimidine scaffold as a hinge-binding motif. nih.gov

Molecular docking studies are another powerful tool in rational design, providing insights into the binding modes of designed compounds and helping to explain their observed activities. nih.gov By understanding the key interactions between a this compound analogue and its target protein, medicinal chemists can make targeted modifications to optimize these interactions. This iterative process of design, synthesis, and biological evaluation is central to the development of novel and effective therapeutic agents based on the this compound scaffold. nih.govnih.gov

High-Throughput Synthesis and Screening in SAR Studies for this compound Analogues

High-throughput synthesis (HTS) and screening have revolutionized the process of drug discovery, enabling the rapid generation and evaluation of large libraries of compounds. nih.govembopress.org This technology is particularly valuable in the context of SAR studies for this compound analogues, as it allows for a comprehensive exploration of the chemical space around the core scaffold.

HTS methodologies allow for the parallel synthesis of a multitude of derivatives, each with unique modifications to the pyrimidine ring, benzonitrile moiety, or the linker. nih.gov This rapid generation of diverse chemical entities provides a rich dataset for SAR analysis. Following synthesis, high-throughput screening assays are employed to quickly assess the biological activity of each compound in the library. embopress.org These assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or cellular responses.

The data generated from high-throughput screening campaigns can be used to identify "hit" compounds with promising activity. nih.gov Subsequent medicinal chemistry efforts can then focus on optimizing these hits to improve their potency, selectivity, and drug-like properties. mdpi.com The integration of HTS and screening with rational drug design approaches creates a powerful workflow for the efficient discovery and development of novel therapeutics based on the this compound scaffold. chemrxiv.org

Advanced Applications of 2 Pyrimidin 2 Yloxy Benzonitrile in Specialized Chemical Domains

Medicinal Chemistry: Exploration as a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. mdpi.comscielo.br The pyrimidine (B1678525) nucleus is widely regarded as such a scaffold, forming the core of numerous natural and synthetic therapeutic agents. scispace.comnih.gov The inclusion of the pyrimidine ring in 2-(pyrimidin-2-yloxy)benzonitrile suggests its potential to serve as a privileged scaffold for developing new classes of therapeutic agents.

The versatility of the pyrimidine core is well-documented, with derivatives showing a wide range of biological activities, including anticancer and anti-fibrotic properties. nih.govmdpi.com Research on related structures, such as triazole-pyrimidine-methylbenzonitrile and quinazolinone-pyrimidine hybrids, has demonstrated potent and specific bioactivities, underscoring the value of combining pyrimidine with other pharmacologically relevant groups like benzonitrile (B105546). brieflands.comnih.gov The this compound framework offers multiple points for chemical modification, allowing chemists to fine-tune its steric and electronic properties to achieve desired interactions with specific biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD) has become a mainstream approach for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. drugdiscoverychemistry.comtechnologynetworks.comnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

While this compound itself may be larger than a typical fragment, its constituent parts—the pyrimidine and phenyl rings—are common components in fragment libraries. The scaffold can be utilized in FBDD in several ways:

Core Structure for Library Development: It can serve as a central scaffold from which a library of more complex derivatives is built. By starting with a validated core that already has some binding affinity, the subsequent optimization process can be accelerated.

Fragment Linking or Merging: If individual pyrimidine and benzonitrile-containing fragments are identified as binding to adjacent sites on a target protein, the this compound structure provides a validated chemical linker (the ether bond) to connect them, potentially leading to a significant increase in binding affinity. nih.gov

The FBDD approach allows for a more efficient exploration of chemical space and often produces lead compounds with superior physicochemical properties compared to traditional high-throughput screening. nih.govdrugdiscoverychemistry.com

Chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. The design of a potent and selective chemical probe requires a scaffold that can be systematically modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups without losing its binding affinity for the target.

Given that the pyrimidine scaffold is known to interact with various protein families, particularly kinases, this compound represents an attractive starting point for probe development. Its key features for this application include:

Modifiable Core: The scaffold has several positions on both the pyrimidine and benzonitrile rings where linkers and tags can be attached.

Target Engagement Potential: The "privileged" nature of the pyrimidine ring suggests a higher likelihood of finding interactions with new or challenging biological targets. mdpi.com

By developing a library of derivatives, researchers can identify compounds with high selectivity for a specific protein. Once a selective binder is found, it can be further functionalized to create a chemical probe to investigate the protein's role in cellular processes, aiding in target validation for drug discovery.

Materials Science: Potential in Functional Organic Materials

The unique electronic and photophysical properties of aromatic and heterocyclic compounds make them fundamental building blocks for functional organic materials. The this compound scaffold, combining an electron-accepting pyrimidine unit and a versatile benzonitrile group, possesses significant potential in this domain.

Luminescent organic molecules are crucial for applications ranging from biological imaging to lighting technologies. The fluorescence or phosphorescence of a molecule is governed by its electronic structure. The combination of an electron-deficient pyrimidine ring and an electron-rich or otherwise functionalized phenyl ring can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for generating fluorescence.

Research on structurally related compounds supports the potential for luminescence in this system. For instance, derivatives of 2-phenylbenzoxazole and carbazole-benzonitrile are known to exhibit strong fluorescence and are used in the development of electro-optical materials. mdpi.comnih.govrsc.orgresearchgate.net Similarly, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been shown to self-assemble into microfibers with blue light-emitting properties. nih.gov By modifying the substituents on the benzonitrile ring of this compound, it is conceivable to tune the emission wavelength and quantum yield, potentially leading to a new class of organic fluorophores.

Table 1: Potential Photophysical Properties of Substituted this compound Derivatives

Substituent on Benzonitrile RingExpected Effect on LuminescencePotential Application
Electron-Donating Group (e.g., -NH₂, -OCH₃)Red-shift in emission (longer wavelength), enhancement of ICT characterBioimaging probes, fluorescent sensors
Electron-Withdrawing Group (e.g., -NO₂, -CF₃)Blue-shift in emission (shorter wavelength)Materials for organic electronics
Extended π-Conjugated System (e.g., -Ph, -Naphthyl)Increased quantum yield, potential for aggregation-induced emissionOrganic light-emitting diodes (OLEDs), solid-state lighting

Organic electronics, particularly organic light-emitting diodes (OLEDs), rely on materials that can efficiently transport charge (electrons and holes) and emit light. Bipolar host materials, which can transport both charge types, are highly desirable for efficient OLEDs. The this compound scaffold contains both an electron-deficient (n-type) pyrimidine ring and a benzonitrile moiety that can be modified to tune its electron-donating or -accepting properties.

This combination makes it a promising candidate for designing new host materials for phosphorescent OLEDs (PhOLEDs). For example, carbazole-benzonitrile derivatives have been successfully used as universal hosts for high-efficiency blue PhOLEDs. rsc.orgresearchgate.net By attaching hole-transporting units (like carbazole) to the this compound core, it may be possible to create novel bipolar materials with balanced charge transport and high triplet energy, which are critical for efficient blue emission.

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and dipole-dipole forces. rsc.org The spontaneous organization of molecules into these architectures is known as self-assembly.

The this compound molecule is rich in features that can drive self-assembly:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring can accept hydrogen bonds from donor molecules.

π-π Stacking: The two aromatic rings (pyrimidine and benzene) can stack on top of each other, a common organizing principle in crystal engineering.

Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a strong dipole moment, which can direct molecular alignment.

Studies on related pyrimidine derivatives have demonstrated their ability to form well-defined supramolecular structures, such as 1D chains and 2D layers, through a combination of these interactions. mdpi.commdpi.com By carefully designing derivatives of this compound, it is possible to program their self-assembly into specific architectures like nanofibers, gels, or liquid crystals, opening up applications in areas such as tissue engineering, drug delivery, and advanced materials. nih.govnih.gov

Design of Host-Guest Systems Incorporating the this compound Moiety

The unique electronic and structural characteristics of this compound make it an intriguing candidate for the design of sophisticated host-guest systems. The molecule possesses distinct regions that can engage in various non-covalent interactions, which are the cornerstone of molecular recognition and supramolecular assembly. The pyrimidine ring, with its electron-deficient nature and nitrogen lone pairs, can act as a hydrogen bond acceptor. The benzonitrile group, featuring a π-rich aromatic ring and a polar cyano group, can participate in π-π stacking, dipole-dipole interactions, and further hydrogen bonding.

In the design of host-guest complexes, this compound can function as a guest, fitting into the cavities of larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The hydrophobic benzonitrile moiety would likely be encapsulated within the nonpolar cavity of the host, driven by the hydrophobic effect, while the more polar pyrimidine portion could interact with the host's rim or exterior. Such encapsulation can significantly alter the physicochemical properties of the guest, including its solubility, stability, and reactivity. For instance, the formation of an inclusion complex with a cyclodextrin could enhance the aqueous solubility of this compound, a feature that is often desirable in pharmaceutical and agrochemical applications.

Conversely, the this compound moiety can be incorporated into a larger molecular framework to create a host system. The pyrimidine and benzonitrile groups can act as recognition sites for specific guest molecules. For example, the nitrogen atoms of the pyrimidine ring could coordinate with metal ions or hydrogen-bond with donor molecules. The cyano group of the benzonitrile is also a potent hydrogen bond acceptor. The aromatic surfaces can engage in stacking interactions with planar guest molecules. The design of such hosts would allow for the selective binding and sensing of complementary guests.

Table 1: Potential Host-Guest Interactions with this compound

Host/Guest ComponentInteracting Moiety on this compoundType of InteractionPotential Application
Cyclodextrin (Host)BenzonitrileHydrophobic InclusionEnhanced Solubility
Calixarene (Host)Pyrimidine/Benzonitrileπ-π Stacking, Dipole-DipoleMolecular Sensing
Metal Ion (Guest)Pyrimidine NitrogensCoordination BondingCatalysis, Sensing
Carboxylic Acid (Guest)Pyrimidine/Cyano GroupHydrogen BondingCo-crystal Formation

Crystal Engineering of this compound Co-crystals

Crystal engineering is a rapidly advancing field that focuses on the design and synthesis of crystalline solids with desired properties. A key strategy in crystal engineering is the formation of co-crystals, which are multicomponent crystals held together by non-covalent interactions. The formation of co-crystals can be a powerful method to modify the physicochemical properties of a solid, such as its melting point, solubility, dissolution rate, and stability, without altering the chemical structure of the constituent molecules.

This compound is a promising candidate for co-crystal formation due to its array of functional groups capable of participating in robust intermolecular interactions. The pyrimidine ring contains two nitrogen atoms that are excellent hydrogen bond acceptors. The benzonitrile moiety offers a cyano group, which is also a strong hydrogen bond acceptor, and an aromatic ring that can engage in π-π stacking interactions.

The selection of a suitable co-former is crucial for the successful design of a co-crystal. Co-formers are typically molecules that contain complementary functional groups capable of forming strong and predictable non-covalent interactions, often referred to as supramolecular synthons. For this compound, suitable co-formers would include molecules with strong hydrogen bond donor groups, such as carboxylic acids, phenols, or amides. For example, a carboxylic acid co-former could form a robust hydrogen bond with the nitrogen atoms of the pyrimidine ring.

The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding, or slurry crystallization. amazonaws.com The resulting co-crystals can be characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and differential scanning calorimetry to determine their structure and properties. researchgate.netmdpi.com

Table 2: Potential Co-formers and Supramolecular Synthons with this compound

Co-former Functional GroupPotential Supramolecular SynthonExpected Impact on Properties
Carboxylic AcidO-H···N (pyrimidine)Increased solubility, altered melting point
Phenol (B47542)O-H···N (pyrimidine/cyano)Modified crystal packing, potential for polymorphism
AmideN-H···N (pyrimidine/cyano)Enhanced stability, controlled release
Aromatic Compoundπ-π StackingAltered optical properties

Catalysis: Ligand Design for Metal-Catalyzed Reactions

Derivatives of this compound can be synthesized to introduce additional coordinating groups or to modify its steric bulk. For example, substituents could be added to the pyrimidine or benzene (B151609) rings to create a more complex coordination environment around the metal center. This could lead to catalysts with enhanced selectivity and activity for a range of transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Chiral this compound Ligands in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. The development of new chiral ligands is a continuous pursuit in this field. The this compound framework can be modified to create chiral ligands for asymmetric catalysis.

Chirality can be introduced into the ligand structure in several ways. One approach is to introduce a chiral center in a substituent attached to the pyrimidine or benzene ring. For example, a chiral alkyl or amino group could be appended to the pyrimidine ring. Another strategy is to create a ligand with axial chirality, which can be achieved by introducing bulky substituents that restrict rotation around a chemical bond.

Once synthesized, these chiral ligands can be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate chiral catalysts. These catalysts could then be screened for their efficacy in a variety of asymmetric reactions, including asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The electronic and steric properties of the chiral this compound ligand would play a critical role in determining the enantioselectivity of the catalyzed reaction. The development of such ligands could provide new tools for the efficient synthesis of enantiomerically pure compounds.

Agrochemical Research: Potential as a Structural Motif

The search for new and effective agrochemicals, such as herbicides, fungicides, and insecticides, is a vital area of research to ensure global food security. Many successful agrochemicals are based on heterocyclic scaffolds, and pyrimidine derivatives, in particular, have a well-established history in this field. nih.gov The this compound structure combines two key pharmacophores, the pyrimidine ring and the benzonitrile group, both of which are found in various biologically active compounds.

The pyrimidine ring is a core component of several commercial pesticides. nih.gov Its presence in a molecule can confer a range of biological activities. Similarly, the benzonitrile moiety is a common feature in many agrochemicals and pharmaceuticals. The combination of these two groups in this compound suggests that this molecule and its derivatives could be promising candidates for new agrochemical discovery programs.

In addition to herbicidal activity, pyrimidine derivatives have also shown promise as fungicides and insecticides. researchgate.netnih.gov Therefore, derivatives of this compound could also be evaluated for their potential to control fungal pathogens and insect pests. Structure-activity relationship (SAR) studies would be crucial to identify the key structural features required for potent and selective biological activity.

Future Directions and Emerging Research Avenues for 2 Pyrimidin 2 Yloxy Benzonitrile Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules is increasingly benefiting from the adoption of continuous flow chemistry. beilstein-journals.orgnih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction, purification, and analysis steps. mdpi.comthieme-connect.de For a molecule like 2-(pyrimidin-2-yloxy)benzonitrile, flow chemistry presents a pathway to more efficient, reproducible, and scalable production.

Future research will likely focus on translating the synthesis of this compound and its analogues to continuous flow platforms. Key transformations, such as the nucleophilic aromatic substitution (SNAr) reaction between a substituted 2-halopyrimidine and a hydroxybenzonitrile, are well-suited for flow reactors. High-temperature and high-pressure conditions can be safely achieved, potentially accelerating reaction rates and improving yields. researchgate.net The ability to telescope multiple synthetic steps without isolating intermediates can significantly reduce waste and shorten production timelines. nih.gov

Furthermore, the integration of automated synthesis platforms with flow reactors will enable the rapid generation of libraries of this compound analogues. This high-throughput synthesis approach is invaluable for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic exploration of chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

FeatureBatch SynthesisFlow SynthesisPotential Advantage for this compound
Scalability Often challenging, requires process re-optimization.More straightforward, linear scalability.Facilitates production for advanced testing and commercialization.
Safety Large volumes of reagents pose higher risks.Small reaction volumes minimize hazards.Safer handling of potentially reactive intermediates.
Control Difficult to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time.Improved yield, purity, and reproducibility of the final product.
Efficiency Often involves multiple workup and isolation steps.Can integrate reaction, workup, and purification. mdpi.comReduced waste, solvent usage, and overall synthesis time.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound structure contains multiple reactive sites, including the pyrimidine (B1678525) ring, the ether linkage, and the benzonitrile (B105546) moiety, offering fertile ground for exploring novel chemical transformations.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Future work could explore the photocatalytic functionalization of the pyrimidine or benzene (B151609) rings. For instance, pyrimidine/g-C3N4 nanocomposites have demonstrated photocatalytic activity, suggesting that the pyrimidine moiety could be activated under visible light to participate in novel C-H functionalization or cross-coupling reactions. henu.edu.cn Similarly, the development of copper(I) pyrimidine-2-thiolate cluster-based polymers as visible-light photocatalysts for transfer hydrogenation opens avenues for selective reductions on analogues of this compound bearing unsaturated functionalities. rsc.org

Unprecedented Transformations: Research into the fundamental reactivity of the core structure could uncover unexpected reaction pathways. For example, protocols for the transformation of benzoyl azides into benzonitrile derivatives via in situ generated iminophosphoranes have been reported, showcasing novel ways to construct the benzonitrile portion of the molecule. nih.govresearchgate.net Enzymatic transformations, such as the toluene dioxygenase-catalyzed oxidation of benzyl azide to benzonitrile, provide another frontier for biocatalytic routes to this scaffold. nih.gov The nitrile group itself can undergo unique transformations, such as double hydrosilylation catalyzed by gold nanoparticles to form amines, which could be a strategy for late-stage diversification of this compound derivatives. rsc.org

Development of Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. bohrium.com Future efforts in the synthesis of this compound will undoubtedly focus on creating more sustainable and eco-friendly routes.

Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of pyrimidine derivatives. nih.govnih.govresearchgate.net Applying these technologies to the key bond-forming reactions in the synthesis of this compound could lead to more efficient and greener processes. researchgate.net

Green Solvents and Catalysts: A shift away from hazardous organic solvents towards more benign alternatives like water, ethanol, or deep eutectic solvents is a key aspect of green chemistry. researchgate.net The synthesis of 2-aryloxazines and 2-aryltetrahydropyrimidines has been achieved using environmentally benign and reusable catalysts like montmorillonite K-10. researchgate.net Research into similar solid acid catalysts or biocatalysts for the synthesis of this compound could significantly improve the sustainability of its production. Multicomponent reactions (MCRs) also represent a powerful, sustainable strategy for assembling complex molecules like pyrimidines from simple precursors in a single step, maximizing atom economy. bohrium.com

Table 2: Green Chemistry Approaches for Pyrimidine Synthesis

ApproachDescriptionPotential Application for this compound
Ultrasound Irradiation Uses high-frequency sound waves to induce chemical reactions. nih.govCan lead to shorter reaction times and milder conditions for the etherification step. researchgate.net
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and efficiently.May improve yields and reduce side-product formation in the synthesis of the pyrimidine core.
Multicomponent Reactions (MCRs) Combines three or more reactants in a single pot to form the product. bohrium.comCould enable a more convergent and atom-economical synthesis of the pyrimidine-benzonitrile scaffold.
Benign Catalysts/Solvents Employs non-toxic, reusable catalysts and environmentally friendly solvents. researchgate.netmdpi.comReduces waste and environmental impact of the overall synthetic process.

Advanced Computational Methodologies for De Novo Design of this compound Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methods can guide the design of new analogues with tailored properties.

Molecular Docking and Virtual Screening: Molecular docking is a powerful technique used to predict the binding orientation and affinity of a molecule to a biological target. benthamscience.com Numerous studies have successfully employed docking to design pyrimidine analogues as potent inhibitors for various targets, including kinases, microbes, and viruses. nih.govmdpi.comnih.gov This approach can be applied to design novel this compound derivatives by identifying potential biological targets and optimizing the interactions within the binding site. Virtual screening of large compound libraries can rapidly identify new derivatives with high predicted activity.

De Novo Design: Beyond screening existing structures, de novo design algorithms can build novel molecules from scratch within the constraints of a target's active site. researchgate.netnih.gov This allows for the exploration of entirely new chemical space. By using the this compound scaffold as a starting fragment, these algorithms can suggest modifications and substitutions to enhance binding affinity and selectivity for a given protein target, such as a kinase. rsc.org

Predictive Modeling: Computational methods are also used to predict physicochemical properties, pharmacokinetics (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and drug-likeness. nih.gov Applying these in silico tools early in the design phase can help prioritize the synthesis of compounds with a higher probability of success as therapeutic agents or functional materials. mdpi.com

Multidisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry, at the interface with materials science, chemical biology, and photocatalysis.

Materials Science: Pyrimidine-based compounds have been investigated for their potential in materials science. For example, a pyrimidine-based dye has been used to sensitize TiO2 photoanodes for applications in water splitting, demonstrating the potential of these heterocycles in energy research. The benzonitrile group is also of interest due to its large molecular dipole moment and interesting adsorption features on surfaces. acs.org The combination of these two moieties in this compound could lead to the development of novel organic semiconductors, dyes for sensitized solar cells, or components of metal-organic frameworks (MOFs) with unique electronic or photocatalytic properties.

Chemical Biology: As chemical probes, analogues of this compound could be developed to study biological processes. By incorporating fluorescent tags or reactive groups for covalent labeling, these molecules could be used to identify and characterize new biological targets or to visualize cellular pathways. The pyrimidine scaffold is a known "privileged structure," capable of binding to multiple biological targets, making it an excellent starting point for the development of such probes. rsc.org

Photocatalysis: The intersection of the pyrimidine ring's properties with photocatalysis is an emerging area. Copper(I) pyrimidine-thiolate clusters have been shown to act as bifunctional visible-light photocatalysts. rsc.org This suggests that coordination complexes involving this compound or its derivatives could be designed to perform novel catalytic functions, bridging homogeneous and heterogeneous catalysis for sustainable chemical transformations.

Q & A

Q. How should researchers address low reproducibility in synthetic yields of this compound?

  • Answer : Key factors include:
  • Purity of starting materials : Use HPLC-grade 2-hydroxybenzonitrile and anhydrous bases.
  • Moisture control : Reactions conducted under nitrogen or in dried solvents prevent hydrolysis.
  • Catalyst screening : Pd-based catalysts or ionic liquids may improve coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.